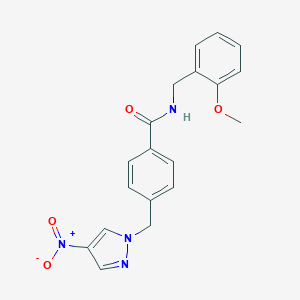
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile, also known as AHCC, is a natural compound derived from shiitake mushrooms. It has been extensively studied for its potential therapeutic benefits in various diseases.
Wirkmechanismus
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile works by stimulating the immune system to produce more natural killer cells, T cells, and cytokines. It also has antioxidant properties that help reduce oxidative stress and inflammation. 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has been shown to modulate the immune response by activating dendritic cells and increasing the production of interferon-gamma.
Biochemical and Physiological Effects:
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6. 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as glutathione peroxidase and catalase. In addition, 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has been shown to improve liver function and reduce the risk of liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has several advantages for lab experiments. It is a natural compound that can be easily synthesized from shiitake mushrooms. It has been extensively studied and has a well-established safety profile. However, there are some limitations to using 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile in lab experiments. Its complex structure makes it difficult to synthesize in large quantities, and its effects may vary depending on the source and purity of the compound.
Zukünftige Richtungen
There are several future directions for research on 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile. One area of research is the potential use of 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile in combination with other therapies for cancer treatment. Another area of research is the potential use of 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile in the prevention and treatment of viral infections such as COVID-19. Additionally, more research is needed to understand the mechanisms of action of 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile and its potential use in other diseases such as autoimmune diseases and neurodegenerative diseases.
Conclusion:
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile is a natural compound derived from shiitake mushrooms that has been extensively studied for its potential therapeutic benefits. It has been shown to enhance the immune system, reduce inflammation, and have anti-tumor effects. 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has several advantages for lab experiments, but there are also some limitations to its use. Future research on 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile may lead to new treatments for various diseases.
Synthesemethoden
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile is synthesized by culturing shiitake mushrooms in a liquid medium. The mycelium is then extracted and processed to obtain the active compound. The purity of 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile can be increased by further purification techniques such as chromatography.
Wissenschaftliche Forschungsanwendungen
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has been studied for its potential therapeutic benefits in various diseases such as cancer, viral infections, and autoimmune diseases. It has been shown to enhance the immune system, reduce inflammation, and have anti-tumor effects.
Eigenschaften
Produktname |
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C16H12N2O2/c17-9-13-15(10-4-2-1-3-5-10)12-8-11(18)6-7-14(12)20-16(13)19/h1-8,15,19H,18H2 |
InChI-Schlüssel |
HNJCJAYJPXUTAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)N)OC(=C2C#N)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)N)OC(=C2C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213651.png)
![N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213652.png)


![N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213655.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)
![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)

![3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)

![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)
![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)